7-Methyl-2-pyridin-4-ylimidazo[1,2-a]pyridine
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Overview
Description
7-Methyl-2-pyridin-4-ylimidazo[1,2-a]pyridine is a heterocyclic compound that features a fused imidazo-pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-pyridin-4-ylimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with 4-pyridinecarboxaldehyde in the presence of a suitable catalyst and solvent. The reaction conditions often include heating and the use of an acid catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2-pyridin-4-ylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced imidazo-pyridine derivatives.
Substitution: Formation of substituted imidazo-pyridine derivatives.
Scientific Research Applications
7-Methyl-2-pyridin-4-ylimidazo[1,2-a]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Methyl-2-pyridin-4-ylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain protein kinases, leading to the disruption of signaling pathways involved in cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar fused ring system and exhibit comparable biological activities.
Pyrimido[1,2-a]indoles: Another class of fused heterocycles with potential medicinal applications.
Pyrido[2,3-d]pyrimidines: Known for their use as kinase inhibitors in cancer therapy.
Uniqueness
7-Methyl-2-pyridin-4-ylimidazo[1,2-a]pyridine is unique due to its specific substitution pattern and the presence of both pyridine and imidazole rings. This structural arrangement imparts distinct electronic and steric properties, making it a valuable scaffold for drug design and material science applications.
Properties
Molecular Formula |
C13H11N3 |
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Molecular Weight |
209.25 g/mol |
IUPAC Name |
7-methyl-2-pyridin-4-ylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H11N3/c1-10-4-7-16-9-12(15-13(16)8-10)11-2-5-14-6-3-11/h2-9H,1H3 |
InChI Key |
NZEADEIMPDUUQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC=NC=C3 |
Origin of Product |
United States |
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